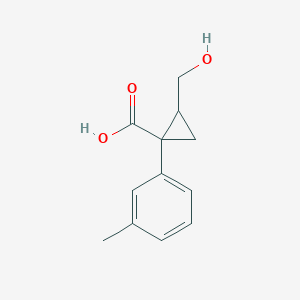
5-(4-Methylpiperidin-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylpiperidin-2-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a piperidine moiety. The pyrimidine ring is an important electron-rich aromatic heterocycle, while the piperidine ring is a six-membered heterocycle containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-2-yl)pyrimidine typically involves the condensation of a suitable pyrimidine precursor with a piperidine derivative. One common method involves the use of aromatic nucleophilic substitution reactions. For example, 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine can be prepared by reacting 5-bromo-2-chloropyrimidine with 4-methylpiperidine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(4-Methylpiperidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and potassium carbonate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
5-(4-Methylpiperidin-2-yl)pyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 5-(4-Methylpiperidin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biological pathways. For example, pyrimidine derivatives have been shown to inhibit the activity of kinases and other enzymes involved in cell signaling .
類似化合物との比較
Similar Compounds
- 5-(4-Methylpiperidin-1-yl)pyrimidine
- 5-(4-Methylpiperidin-3-yl)pyrimidine
- 5-(4-Methylpiperidin-4-yl)pyrimidine
Uniqueness
5-(4-Methylpiperidin-2-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylpiperidine moiety on the pyrimidine ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
5-(4-methylpiperidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-2-3-13-10(4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3 |
InChIキー |
HDBOMXHDZCHGRB-UHFFFAOYSA-N |
正規SMILES |
CC1CCNC(C1)C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


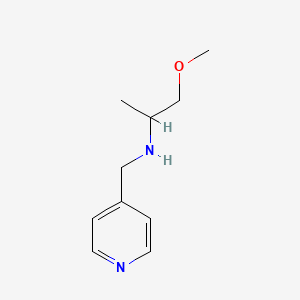
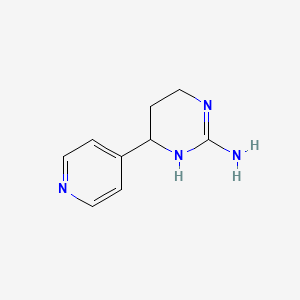
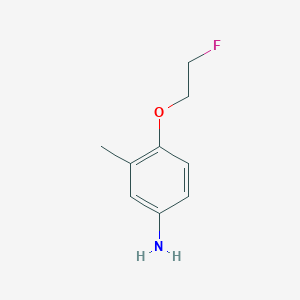
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
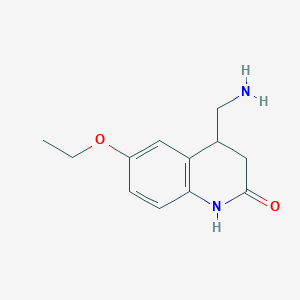

![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13307757.png)
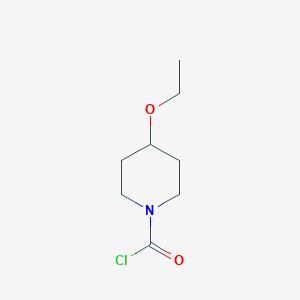
![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
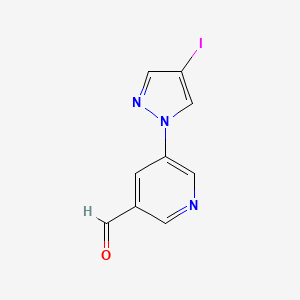
![1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13307767.png)
